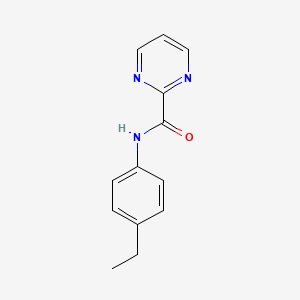

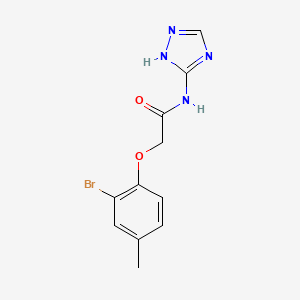

N-(4-ethylphenyl)-2-pyrimidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis The synthesis of pyrimidine derivatives, including compounds similar to N-(4-ethylphenyl)-2-pyrimidinecarboxamide, typically involves condensation reactions that can be tailored for specific structural features. For instance, Xia et al. (2006) reported the synthesis of novel polyimides derived from pyrimidine units, showcasing the versatility of pyrimidine chemistry in generating materials with exceptional thermal stability and mechanical properties (Xia et al., 2006).

Molecular Structure Analysis The molecular structure of pyrimidine derivatives is characterized by planar rings and specific substituent effects that influence overall molecular geometry and electronic distribution. For example, Trilleras et al. (2009) analyzed the crystal and molecular structure of pyrimidine analogs, highlighting how substituents affect the planarity and polarization of electronic structures (Trilleras et al., 2009).

Chemical Reactions and Properties Pyrimidine derivatives engage in various chemical reactions, reflecting their rich chemistry. The reactivity can be tailored by substituting different groups, allowing for the synthesis of compounds with desired chemical properties. Palanki et al. (2000) conducted studies on pyrimidine compounds, exploring the effect of substitutions on their activity as transcription inhibitors (Palanki et al., 2000).

Physical Properties Analysis The physical properties of N-(4-ethylphenyl)-2-pyrimidinecarboxamide and related compounds, such as solubility, melting point, and stability, are significantly influenced by their molecular structure. The introduction of specific substituents can enhance certain physical properties, making these compounds suitable for various applications. The study by Gangjee et al. (2009) on the structure-activity relationship of pyrimidine derivatives provides insights into how modifications in the pyrimidine core affect their physical and biological properties (Gangjee et al., 2009).

Chemical Properties Analysis The chemical properties of pyrimidine derivatives, including reactivity, acidity, and basicity, are pivotal for their biological activity and interactions. The synthesis and characterization of ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro pyrimidine-5-carboxylate by Mohan et al. (2014) exemplify the exploration of pyrimidine derivatives for their antioxidant and radioprotective activities, demonstrating the utility of chemical property manipulation in drug design (Mohan et al., 2014).

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Gene Expression Inhibition

N-(4-ethylphenyl)-2-pyrimidinecarboxamide derivatives have been studied for their ability to inhibit the transcription mediated by NF-κB and AP-1 transcription factors. These factors are crucial in the regulation of genes responsible for immune and inflammatory responses. Structural modifications aimed at improving oral bioavailability without sacrificing activity have shown that certain substitutions on the pyrimidine ring maintain or enhance inhibitory efficacy, highlighting the compound's potential in therapeutic applications related to inflammation and immune modulation (Palanki et al., 2000).

Anticancer Activity

Research on N-(4-ethylphenyl)-2-pyrimidinecarboxamide derivatives has also uncovered their potential as anticancer agents. For instance, derivatives have been synthesized to selectively inhibit histone deacetylase (HDAC), which plays a critical role in the epigenetic regulation of gene expression. These inhibitors can induce cancer cell cycle arrest and apoptosis, demonstrating significant antitumor activity in vivo and indicating their promise in cancer treatment (Zhou et al., 2008).

Polymer Science Applications

Novel Polyimides

N-(4-ethylphenyl)-2-pyrimidinecarboxamide derivatives have contributed to the development of novel polyimides with outstanding thermal stability and mechanical properties. These materials are synthesized through condensation reactions involving pyrimidine units, showing potential for high-performance applications due to their excellent thermal and chemical resistance (Xia et al., 2006).

Material Science Applications

Optoelectronic Properties

The structural characteristics of N-(4-ethylphenyl)-2-pyrimidinecarboxamide derivatives have been explored for their nonlinear optical (NLO) properties. These properties are essential for various applications in the field of optoelectronics, such as in the development of new materials for photonic devices. Studies have shown that certain derivatives exhibit enhanced NLO activities, making them suitable for high-tech optoelectronic applications (Hussain et al., 2020).

Propriétés

IUPAC Name |

N-(4-ethylphenyl)pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-2-10-4-6-11(7-5-10)16-13(17)12-14-8-3-9-15-12/h3-9H,2H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVIFBIWHOOPEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethylphenyl)-2-pyrimidinecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorophenyl)-5-methyl-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5559527.png)

![N-[2-(methylthio)phenyl]-2-furamide](/img/structure/B5559564.png)

![4-[(4-bromobenzylidene)amino]-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5559566.png)

![5-methyl-7-{4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5559572.png)

![2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5559577.png)

![methyl 4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5559585.png)

![2-{[5-(2-chlorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5559591.png)

![(4-fluorophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5559592.png)

![3-isobutyl-1-methyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5559602.png)

![2-(5-amino-1H-tetrazol-1-yl)-N'-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}acetohydrazide](/img/structure/B5559619.png)